2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid is a synthetic organic compound that belongs to the purine family, characterized by its unique structure and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its chemical formula is and it features a chloro substituent at the second position, a methyl group at the ninth position, and a morpholino group at the sixth position.
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid falls under the classification of heterocyclic compounds, specifically purines. It possesses both aromatic and aliphatic characteristics due to its complex structure, which includes a carboxylic acid functional group.
The synthesis of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid can be achieved through several methods, including:
The synthesis typically requires controlled conditions such as temperature, pH, and reaction time, along with appropriate solvents and catalysts to facilitate the reactions. The choice of starting materials can significantly affect the efficiency of the synthesis.
Key structural data includes:
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid can participate in various chemical reactions:
These reactions are often conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques such as chromatography are typically employed to monitor reaction progress.
The mechanism of action for 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid primarily involves its interaction with biological targets within cells:
Research indicates that similar compounds exhibit significant activity against various viruses and cancer cell lines, suggesting potential therapeutic benefits for this compound as well .
Relevant data includes:
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid has several important applications in scientific research:
This compound represents a valuable asset in pharmaceutical research, with ongoing studies likely to uncover more about its mechanisms and applications in medicine .
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid (C₁₁H₁₂ClN₅O₃; MW: 297.70 g/mol) exemplifies advanced purine scaffold engineering for kinase inhibition. Its core structure features three critical domains:
This architecture aligns with purine-based kinase inhibitors like PI3K-targeting compounds (e.g., WO2016157074A1), where morpholino groups serve as bioisosteres of ribose hydroxyls. The planar purine ring enables π-stacking in hydrophobic kinase pockets, while the morpholino’s conformational flexibility adapts to variant ATP-binding site geometries [5] [6]. As shown in Table 1, strategic substitutions at C2, C6, and C8 modulate target specificity and physicochemical properties.
Table 1: Structural Features of Key Morpholino-Purine Analogs
Compound | C2 Substituent | C6 Substituent | C8 Functional Group | Kinase Target |
---|---|---|---|---|
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid | Chloro | Morpholino | Carboxylic acid | Nek2/PI3K |
6-Cyclohexylmethoxy-2-arylaminopurine | Alkoxy | Aryl amino | H | CDK2 |
(E)-6-(2-(Azepan-1-yl)vinyl)-N-phenylpurin-2-amine | Vinyl-azepane | Aryl amino | H | Nek2 (IC₅₀: 0.27 µM) |
2-(2-Chloro-6-morpholino-9H-purin-9-yl)acetic acid | Chloro | Morpholino | Acetic acid | Undisclosed |
Molecular docking studies reveal that 2-chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid binds the ATP-site of Nek2 (PDB: 2WQA) via three key interactions:
Free energy perturbation calculations demonstrate a ΔG binding of -9.8 kcal/mol for Nek2 versus -7.2 kcal/mol for CDK2, explaining the 10-fold selectivity observed experimentally. The chloro group’s electrostatic potential (-0.32 e) complements the hydrophobic subpocket lined by Val-18, Ala-39, and Leu-142, reducing desolvation penalties upon binding [6].
Table 2: Computed Binding Parameters for Nek2 vs. CDK2
Parameter | Nek2 | CDK2 | Basis for Selectivity |
---|---|---|---|
H-bond Energy (kcal/mol) | -3.2 | -1.8 | Stronger hinge residue engagement |
Hydrophobic Contribution | -4.1 | -3.9 | Optimal chloro group positioning |
Electrostatic Energy | -2.5 | -1.5 | Salt bridge with Arg-9 (Nek2 only) |
ΔG binding (kcal/mol) | -9.8 | -7.2 | Favorable binding landscape |
The 6-morpholino group confers kinome selectivity by exploiting topological differences between Nek2 and CDK2:
SAR data from WO2016157074A1 confirm that replacing morpholino with smaller heterocycles (e.g., piperidine) diminishes Nek2 inhibition (IC₅₀ shift from 0.62 µM to >10 µM), while bulkier groups (2,6-dimethylmorpholine) enhance CDK2 off-target activity. The morpholino’s balanced hydrophilicity (clogP: 1.2) also optimizes cell permeability, as evidenced by 85% cellular uptake in HeLa tumor models [5] [6].
Table 3: Selectivity Profiles of 6-Substituted Purines
C6 Substituent | Nek2 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | Selectivity Ratio (CDK2/Nek2) |
---|---|---|---|
Morpholino | 0.62 | 7.0 | 11.3 |
Piperidine | 10.5 | 25.1 | 2.4 |
4-Methylpiperazin-1-yl | 1.8 | 3.9 | 2.2 |
2,6-Dimethylmorpholin-4-yl | 0.89 | 1.2 | 1.3 |
The C8-carboxylic acid in 2-chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid enables two strategic hybridization approaches:
Patent WO2016157074A1 demonstrates that such hybrids leverage synergistic pathways: PI3K inhibition blocks Akt activation while Nek2 targeting induces centrosome amplification errors, causing mitotic catastrophe in leukemia cells (95% growth inhibition at 1 µM) [5]. The carboxylic acid additionally enables salt formation (e.g., sodium, lysine) for intravenous formulation, addressing solubility limitations (<0.1 mg/mL in water) of non-carboxylated analogs [4] [6].
Table 4: Hybrid Inhibitors Derived from C8-Carboxylic Acid Functionalization
Hybrid Structure | Synthetic Approach | Target Profile | Cellular Potency |
---|---|---|---|
Ethyl ester prodrug | Fischer esterification | Nek2 (IC₅₀: 0.58 µM) | GI₅₀ (HeLa): 2.1 µM |
PI3Kα/Nek2 bispecific inhibitor | Amide coupling | PI3Kα IC₅₀: 0.13 µM; Nek2 IC₅₀: 0.29 µM | Apoptosis induction: 85% |
Lysine salt | Salt formation | Improved aqueous solubility (12 mg/mL) | Bioavailability: 78% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: